N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
The thiadiazole ring is formed by treating the precursor with sulfur sources and fluorine-containing reagents.
Linkage of Substituents
The key intermediate, 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide, is then alkylated with an ethyl spacer and subsequently coupled with the benzofuran carboxamide.
Industrial Production Methods
On an industrial scale, the synthesis involves optimizations to enhance yield and purity, such as:
Catalytic Processes: : Employing metal catalysts to facilitate the cyclization and coupling reactions.
Batch and Continuous Flow Processes: : Optimizing reaction times and conditions to streamline production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step reactions:
Formation of Benzofuran Carboxamide Backbone
The benzofuran carboxamide is synthesized via the cyclization of appropriate ortho-hydroxyaryl precursors under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical transformations:
Reduction: : Reactions that add hydrogen or remove oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions to modify its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, chloroform.
Major Products Formed
Products vary based on the reaction:
Oxidation: : Formation of hydroxylated or ketone derivatives.
Reduction: : Formation of deoxygenated or hydrogenated products.
Substitution: : Introduction of various substituents like halogens, alkyl, or aryl groups.
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is applied in:
Chemistry: : As a building block for the synthesis of complex molecules.
Biology: : Investigating its biological activities, such as enzyme inhibition and receptor binding.
Medicine: : Exploring its potential as a therapeutic agent in the treatment of diseases like cancer and neurological disorders.
Industry: : Used in the development of advanced materials due to its unique electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Enzyme Inhibition: : By binding to active sites of enzymes, it modulates their activity.
Receptor Binding: : Engaging with cellular receptors to influence signaling pathways.
Electron Transfer: : Participates in redox reactions, affecting cellular oxidative states.
Comparison with Similar Compounds
When compared to structurally similar compounds, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is unique due to:
Structural Features: : Unique combination of fluorinated benzothiadiazole and methoxybenzofuran moieties.
Chemical Properties: : Specific reactivity patterns and stability.
Biological Activities: : Distinct enzyme inhibition and receptor binding profiles.
List of Similar Compounds
6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide
Methoxybenzofuran derivatives
Fluorobenzothiadiazole analogs
This compound, with its multifaceted applications and unique structural features, serves as a valuable tool in various fields of scientific research and industry.
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5S/c1-22-14-7-6-13(20)11-15(14)23(29(22,25)26)9-8-21-19(24)17-10-12-4-3-5-16(27-2)18(12)28-17/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSOSKOOPOOHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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